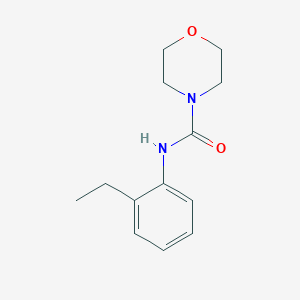![molecular formula C15H16N4O2S B7540521 3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol](/img/structure/B7540521.png)
3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative that contains a furan and pyridine moiety in its structure. It has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
作用机制
The mechanism of action of 3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol is not fully understood. However, it has been suggested that the compound exerts its biological activities by interacting with various cellular targets, including enzymes, receptors, and ion channels. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. It has also been found to interact with the GABA(A) receptor, a ligand-gated ion channel that plays a crucial role in the regulation of neuronal excitability.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol have been extensively studied. The compound has been found to exhibit significant cytotoxicity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been reported to inhibit the growth of several pathogenic fungi and bacteria, including Candida albicans, Aspergillus fumigatus, Staphylococcus aureus, and Escherichia coli. In addition, the compound has been found to possess potent antioxidant, anti-inflammatory, and analgesic properties.
实验室实验的优点和局限性
The advantages of using 3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol in lab experiments include its high potency and selectivity towards various cellular targets, its broad-spectrum activity against cancer cells, fungi, and bacteria, and its ability to act as a fluorescent probe for the detection of metal ions. However, the limitations of using this compound in lab experiments include its potential toxicity towards normal cells and its limited solubility in aqueous solutions.
未来方向
Several future directions for the research on 3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol can be identified. These include the development of more efficient and cost-effective synthesis methods, the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, fungal and bacterial infections, and neurological disorders, the elucidation of its mechanism of action, and the exploration of its potential as a fluorescent probe for the detection of metal ions in biological systems.
Conclusion
In conclusion, 3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. The compound has been found to exhibit significant anticancer, antifungal, antibacterial, and antiviral activities, as well as potent antioxidant, anti-inflammatory, and analgesic properties. Several future directions for the research on this compound have been identified, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent, the elucidation of its mechanism of action, and the exploration of its potential as a fluorescent probe.
合成方法
The synthesis of 3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol has been reported in the literature using different methods. One of the commonly used methods involves the reaction of furfural, 3-aminopyridine, and thiosemicarbazide in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. Another method involves the reaction of 4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with epichlorohydrin in the presence of potassium carbonate and dimethylformamide. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography.
科学研究应用
3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit significant anticancer, antifungal, antibacterial, and antiviral activities. In addition, it has been found to possess potent antioxidant, anti-inflammatory, and analgesic properties. The compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
3-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-7-3-9-22-15-18-17-14(12-4-1-6-16-10-12)19(15)11-13-5-2-8-21-13/h1-2,4-6,8,10,20H,3,7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLKQMIZJKCVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2CC3=CC=CO3)SCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(Furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7540438.png)
![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-3-phenylurea](/img/structure/B7540442.png)
![N-(2-iodophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide](/img/structure/B7540446.png)
![[4-(6-Benzamidopurin-9-yl)-2,2-dioxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxathiol-6-yl]methyl benzoate](/img/structure/B7540449.png)

![2-[[5-[(2-Chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7540455.png)


![N-(2-chloro-4-fluorophenyl)-2-[[4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7540479.png)
![N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7540486.png)

![[4-(4-Benzoylpiperidine-1-carbonyl)phenyl]methylurea](/img/structure/B7540499.png)

![N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3-benzoxazol-2-amine](/img/structure/B7540509.png)